molecular formula C7H4Br2N2 B598852 4-(Dibromomethyl)picolinonitrile CAS No. 153994-04-8

4-(Dibromomethyl)picolinonitrile

Cat. No.: B598852
CAS No.: 153994-04-8
M. Wt: 275.931
InChI Key: LYJLYDJEYUQOQR-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)picolinonitrile (CAS: 153994-04-8) is a brominated pyridine derivative characterized by a dibromomethyl (-CHBr₂) substituent at the 4-position of the picolinonitrile scaffold (pyridine-2-carbonitrile). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, though detailed studies on its specific biological or physicochemical properties are scarce in the literature .

Properties

CAS No.

153994-04-8

Molecular Formula

C7H4Br2N2

Molecular Weight

275.931

IUPAC Name

4-(dibromomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H

InChI Key

LYJLYDJEYUQOQR-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(Br)Br)C#N

Synonyms

4-(DibroMoMethyl)picolinonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers: 6-(Dibromomethyl)picolinonitrile

The positional isomer 6-(dibromomethyl)picolinonitrile (CAS: 85148-97-6) shares the same molecular formula (C₇H₄Br₂N₂) but differs in the placement of the dibromomethyl group at the 6-position of the pyridine ring. This structural variation can significantly alter reactivity and electronic properties. For example:

  • Applications : Both isomers serve as intermediates, but their regiochemistry may influence downstream reactions in drug discovery .

Halogenated Methyl Picolinonitrile Analogues

Table 1: Comparison of Halogenated Methyl Picolinonitriles
Compound CAS Substituent Position Halogen Key Applications/Properties References
4-(Dibromomethyl)picolinonitrile 153994-04-8 4 Br Pharmaceutical intermediate
4-(Chloromethyl)picolinonitrile hydrochloride 193001-89-7 4 Cl Agrochemical synthesis
3-(Bromomethyl)picolinonitrile 116986-13-1 3 Br Cross-coupling reactions
  • Reactivity : Brominated derivatives (Br) are generally more reactive than chlorinated (Cl) analogues due to weaker C-Br bonds, facilitating substitution reactions.
  • Positional Effects: The 3-bromomethyl derivative () may exhibit steric hindrance compared to the 4-position, altering reaction pathways in organometallic chemistry.

Comparison with Brominated Furan-like Disinfection Byproducts (DBPs)

This compound shares the dibromomethyl (-CHBr₂) functional group with halogenated furanones like BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, CAS: N/A), a toxic disinfection byproduct (DBP) .

Table 2: Toxicity and Structural Comparison
Compound Core Structure Key Features Toxicity Profile References
This compound Pyridine-carbonitrile Synthetic intermediate Limited data
BMX-2 Furanone Environmental DBP Bladder carcinogen (predicted)
  • Structural Context: While BMX-2’s furanone ring enhances electrophilicity and mutagenicity, the pyridine-carbonitrile scaffold of this compound may reduce environmental persistence but limit direct carcinogenicity data.

Comparison with Other Picolinonitrile Derivatives

Pharmaceutical Derivatives

  • Hydantoin Antagonists: Compounds like 5-(4-(hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a, ) demonstrate how trifluoromethyl and heterocyclic substituents enhance receptor binding and metabolic stability compared to brominated analogues.
  • Kinase Inhibitors: Derivatives in (e.g., compound 31) use picolinonitrile as a core for ATP-competitive inhibition, highlighting the scaffold’s versatility in medicinal chemistry.

PET Ligand Intermediates

Compounds such as 4-((4-chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)picolinonitrile (3b, ) illustrate the use of picolinonitrile in positron emission tomography (PET) tracer development, where bromine substituents could influence lipophilicity and blood-brain barrier penetration .

Table 3: Key Physicochemical and Application Data
Compound Molecular Weight Purity (%) Melting Point (°C) Key Application
This compound 292.93 N/A N/A Synthetic intermediate
3b () 492.12 >95 N/A PET ligand precursor
19a () 420.40 95.38 203–205 Androgen receptor antagonist
  • Toxicity Gaps: Unlike BMX-2, this compound lacks carcinogenicity data, warranting further environmental and toxicological studies.

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